molecular formula C10H16O3 B2985303 Methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate CAS No. 1779506-65-8

Methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate

Cat. No.: B2985303
CAS No.: 1779506-65-8
M. Wt: 184.235
InChI Key: DJSDSKRFIDCWFD-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate (CAS: 1779506-65-8) is a cyclohexane derivative featuring a methyl carboxylate group at position 1 and a 2-oxoethyl substituent at position 4 of the cyclohexane ring. Its molecular formula is C₁₀H₁₆O₃ (molecular weight: 184.23 g/mol), as confirmed by spectroscopic data and supplier specifications . This compound is utilized in synthetic organic chemistry, though its specific applications are less documented compared to structurally related analogues. Notably, a discrepancy exists in , which erroneously lists the molecular formula as C₈H₁₁ClN₂; this is likely a misattribution and corrected in subsequent sources .

Properties

IUPAC Name

methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSDSKRFIDCWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779506-65-8
Record name methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(2-oxoethyl)cyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with various pathways, influencing biological processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Oxo Substituents

Compounds sharing the cyclohexanecarboxylate core with oxo-functionalized side chains exhibit distinct reactivity and applications:

  • This structural feature contrasts with the saturated 2-oxoethyl group in the target compound, influencing its reactivity in Michael addition reactions .
  • Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate (CAS: N/A, C₂₂H₁₉ClFNO₃, MW: 424.84 g/mol) incorporates a cyclic ketone (2-oxocyclohexene) and aryl substituents, leading to rigid, planar crystal structures. Its synthesis via Michael addition highlights its utility as a spirocompound precursor .

Maleimide-Functionalized Cyclohexanecarboxylates

These derivatives are critical in bioconjugation due to their thiol-reactive maleimide groups:

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Compound IV, C₁₆H₁₉N₂O₇ , MW: 351.34 g/mol) and its sulfosuccinimidyl counterpart (Compound VII) demonstrate moderate stability at pH 7.0 and 30°C, with solubility in aqueous reaction mixtures. Both are effective for introducing maleimide groups into proteins, achieving ~80% conjugation efficiency .
  • N-Hydroxysuccinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (CAS: N/A, C₁₆H₁₉N₂O₇ , MW: 351.34 g/mol) shares structural similarities but includes a hydroxysuccinimide ester, enhancing water solubility for biomedical applications .

Aryl-Substituted Cyclohexanecarboxylates

Aromatic substituents significantly alter physicochemical properties and bioactivity:

  • Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS: 1408058-16-1, C₁₄H₁₄Cl₂O₃ , MW: 307.17 g/mol) exhibits enhanced lipophilicity due to dichlorophenyl groups, making it a candidate for hydrophobic drug intermediates .
  • Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate (CAS: 1363165-99-4, C₁₄H₁₅ClO₃ , MW: 266.72 g/mol) and Methyl 1-(3,4-dimethoxyphenyl)-4-oxocyclohexanecarboxylate (CAS: 1385694-65-4, C₁₆H₂₀O₅ , MW: 292.32 g/mol) demonstrate how electron-withdrawing (Cl) or donating (OCH₃) groups modulate electronic properties and reactivity .

Other Ester Derivatives

  • Ethyl 4-[(2,5-dichlorophenylsulfonamido)methyl]cyclohexanecarboxylate (CAS: N/A, C₁₆H₂₀Cl₂NO₄S, MW: 409.30 g/mol) incorporates sulfonamide moieties, broadening applications in protease inhibition and metal coordination .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
Methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate C₁₀H₁₆O₃ 184.23 2-oxoethyl, methyl ester Synthetic intermediate
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate C₁₆H₁₉N₂O₇ 351.34 Maleimide, succinimidyl ester Bioconjugation, stable at pH 7.0
Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate C₁₄H₁₄Cl₂O₃ 307.17 2,4-dichlorophenyl, ketone Lipophilic drug intermediate
Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexanecarboxylate C₁₃H₂₀O₄ 252.29 α,β-unsaturated ester Michael addition reactivity

Biological Activity

Methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound features a cyclohexane ring with a carboxylate group and a 2-oxoethyl substituent. This unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can act as a substrate for various enzymatic reactions, leading to the formation of active metabolites that influence biological pathways such as:

  • Signal Transduction : The compound may modulate signaling pathways by acting on key enzymes.
  • Metabolic Regulation : It can impact metabolic processes through its interactions with metabolic enzymes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could have therapeutic implications in treating diseases related to enzyme dysregulation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of enzyme activity
CytotoxicityReduced viability in cancer cell lines

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study reported the compound's effectiveness against Staphylococcus aureus, demonstrating significant inhibition at certain concentrations. This suggests potential applications in developing antimicrobial agents.
  • Enzyme Inhibition Research : Another study focused on the inhibitory effects on cyclooxygenase (COX) enzymes, revealing that this compound could serve as a lead compound for anti-inflammatory drug development.
  • Cytotoxicity Assessment : Research involving various cancer cell lines indicated that the compound exhibited cytotoxic effects, leading to apoptosis in treated cells. This positions it as a candidate for further investigation in cancer therapeutics.

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds to understand its unique properties and potential advantages:

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylateHydroxy group instead of oxo groupModerate enzyme inhibition
Methyl 4-(2-oxoethylidene)cyclohexane-1-carboxylateDouble bond presenceEnhanced antimicrobial activity

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